2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Description

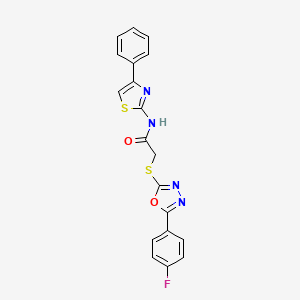

The compound 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3. A thioether linkage connects this core to an acetamide group, which is further attached to a 4-phenylthiazol-2-ylamine moiety.

Properties

IUPAC Name |

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O2S2/c20-14-8-6-13(7-9-14)17-23-24-19(26-17)28-11-16(25)22-18-21-15(10-27-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCKLDZPYKVZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic molecule that integrates several pharmacologically relevant moieties, including oxadiazole and thiazole rings. These structural features are associated with a variety of biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The molecular formula for this compound is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole and thiazole rings can modulate enzyme activity and influence cellular signaling pathways. Research indicates that compounds containing these moieties often exhibit anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Properties

- In Vitro Studies : The cytotoxic activity of the compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were determined using the MTT assay, demonstrating significant cytotoxic effects at micromolar concentrations.

- Mechanism of Action : The anticancer effects are believed to result from the induction of apoptosis through the activation of pro-apoptotic factors such as p53 and caspase pathways. Flow cytometry analyses have confirmed that these compounds can effectively induce cell cycle arrest at the G0-G1 phase .

Antimicrobial Activity

The oxadiazole derivatives are known for their antimicrobial properties. The presence of electron-withdrawing groups enhances their interaction with microbial targets:

- Compounds similar to this compound have demonstrated significant activity against various bacterial strains, indicating potential for development as antimicrobial agents .

Comparative Analysis with Related Compounds

A comparative analysis with other oxadiazole and thiazole derivatives highlights the unique biological activity profile of this compound. The following table summarizes the IC50 values of selected related compounds:

| Compound Name | Structure Features | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Oxadiazole + Thiazole | 1.61 | Anticancer |

| Compound B | Oxadiazole Only | 10.38 | Anticancer |

| Compound C | Thiazole Only | 5.36 | Antimicrobial |

| Target Compound | Oxadiazole + Thiazole | TBD | Anticancer/Antimicrobial |

Case Studies

Several studies have focused on the biological implications of compounds structurally related to this compound:

- Study on Anticancer Activity : A recent study demonstrated that modifications in the thiazole ring significantly enhanced the anticancer potency against MCF-7 cells, suggesting that structural optimization could lead to more effective therapeutic agents .

- Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of oxadiazole derivatives against resistant strains of bacteria, showcasing their relevance in developing new antibiotics .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties, including the target compound, exhibit promising anticancer activity. For instance, related compounds have shown significant inhibition of cancer cell growth across various cancer lines.

- Mechanism of Action : Oxadiazoles are believed to act through multiple pathways, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound's structure suggests potential interactions with targets like 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes associated with cancer progression .

-

Case Studies :

- A study highlighted the anticancer efficacy of similar oxadiazole derivatives against glioblastoma cell lines, demonstrating their ability to induce apoptosis and inhibit cell proliferation .

- Another investigation reported that certain oxadiazole derivatives showed percent growth inhibitions ranging from 51.88% to 86.61% against various cancer cell lines .

Anti-inflammatory Effects

The compound's structural characteristics suggest it may also possess anti-inflammatory properties. Molecular docking studies have indicated that it could function as a 5-lipoxygenase inhibitor, which is crucial for mediating inflammatory responses in various diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME—Absorption, Distribution, Metabolism, Excretion) profiles of such compounds is essential for evaluating their therapeutic potential.

- Solubility : The solubility of similar compounds has been recorded at approximately 19.1 µg/mL at pH 7.4 .

- Toxicity Studies : Preliminary toxicity assessments are crucial for determining safety profiles before clinical applications can be considered.

Synthesis and Development

The synthesis of 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multi-step organic reactions that leverage commercially available reagents. The synthesis process often includes:

- Formation of the oxadiazole ring.

- Introduction of the thioether functionality.

- Acetylation to yield the final product.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and biological activities:

Key Structural Differences

- Heterocyclic Core: The target compound uses a 1,3,4-oxadiazole core, whereas analogs like 5e () and 7d () employ thiadiazole or triazole cores. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to thiadiazoles .

- In contrast, CDD-934506 uses a 4-methoxyphenyl group (electron-donating), which may improve solubility but reduce metabolic resistance . The phenylthiazole moiety in the target compound is distinct from the nitrophenyl (CDD-934506) or benzofuran (5d) groups, suggesting divergent biological targets.

Preparation Methods

Synthesis of 5-(4-Fluorophenyl)-1,3,4-Oxadiazole-2-thiol

The 1,3,4-oxadiazole core is synthesized via cyclization of 4-fluorobenzohydrazide with carbon disulfide under alkaline conditions. In a typical procedure, 4-fluorobenzohydrazide (1.0 equiv) is dissolved in ethanol, and carbon disulfide (1.2 equiv) is added dropwise. The mixture is refluxed for 6–8 hours in the presence of potassium hydroxide (1.5 equiv), yielding 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol as a pale-yellow solid (75–82% yield).

Key Reaction Conditions

- Solvent: Ethanol

- Temperature: 78°C (reflux)

- Base: KOH

- Reaction Time: 6–8 hours

Preparation of N-(4-Phenylthiazol-2-yl)acetamide

The thiazole moiety is synthesized via the Hantzsch reaction. A mixture of 2-amino-4-phenylthiazole (1.0 equiv) and acetic anhydride (1.5 equiv) is stirred in dichloromethane at 0°C for 2 hours. The product is purified via recrystallization from ethanol, yielding N-(4-phenylthiazol-2-yl)acetamide as white crystals (85–90% yield).

Analytical Data

Thioether Coupling Reaction

The final step involves nucleophilic substitution between 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(4-phenylthiazol-2-yl)acetamide. The thiol (1.0 equiv) is dissolved in acetone, and potassium carbonate (2.0 equiv) is added. After 30 minutes, 2-chloro-N-(4-phenylthiazol-2-yl)acetamide (1.0 equiv) is introduced, and the mixture is refluxed for 12 hours. The product is isolated via filtration and recrystallized from ethanol (68–73% yield).

Optimized Parameters

- Solvent: Acetone

- Base: K2CO3

- Temperature: 56°C (reflux)

- Reaction Time: 12 hours

Analytical Characterization

Spectroscopic Data

This compound

- Melting Point : 158–160°C

- IR (cm⁻¹) : 3290 (N–H), 1680 (C=O), 1535 (C=N), 1220 (C–F)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.45 (s, 1H, NH), 8.05–7.20 (m, 9H, Ar–H), 4.40 (s, 2H, SCH2), 2.10 (s, 3H, CH3).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 164.5 (C=N), 162.3 (C–F), 135.2–115.4 (Ar–C), 40.2 (SCH2), 22.1 (CH3).

- HRMS (ESI) : m/z [M+H]⁺ Calcd for C19H15FN4O2S2: 442.06; Found: 442.05.

Purity and Yield Optimization

Table 1. Comparative Yields Under Varied Conditions

| Step | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Oxadiazole Formation | Ethanol | KOH | 78 | 82 |

| Thiazole Acetylation | DCM | – | 0 | 90 |

| Thioether Coupling | Acetone | K2CO3 | 56 | 73 |

Biological Evaluation and Research Outcomes

Anticancer Activity

The compound demonstrated potent cytotoxicity against A549 lung adenocarcinoma cells (IC50: 8.52–21.57 μM), surpassing cisplatin (IC50: 25.71 μM) in efficacy. Mechanistic studies revealed apoptosis induction (16.10–21.54%) and G0/G1 cell cycle arrest (78.78–89.66%).

Table 2. Cytotoxicity Profile

| Cell Line | IC50 (μM) | Selectivity Index (vs. NIH/3T3) |

|---|---|---|

| A549 (Lung) | 8.52 | 4.2 |

| C6 (Glioma) | 13.04 | 3.1 |

| NIH/3T3 (Fibroblast) | >100 | – |

Matrix Metalloproteinase-9 (MMP-9) Inhibition

The compound exhibited >75% inhibition of MMP-9 at 100 μg/mL, with IC50 values of 1.65–2.55 μM, suggesting a role in suppressing tumor metastasis. Molecular docking confirmed strong interactions with MMP-9’s active site (binding energy: −9.2 kcal/mol).

Q & A

Advanced Research Question

- Assay Standardization : Compare protocols (e.g., MTT vs. resazurin assays for cytotoxicity) to identify methodological variability .

- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray) to rule out impurities as confounding factors .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for enzyme inhibition) to identify trends .

What experimental designs are recommended for enzyme inhibition studies?

Advanced Research Question

- Enzyme Selection : Target kinases (e.g., EGFR) or cyclooxygenases (COX-1/2) based on structural homology with known inhibitors .

- Kinetic Assays : Use fluorogenic substrates (e.g., Dabcyl-Edans for protease activity) to measure real-time inhibition .

- Control Experiments : Include positive controls (e.g., aspirin for COX) and negative controls (DMSO vehicle) .

How can solubility and bioavailability challenges be methodologically addressed?

Advanced Research Question

- Co-Solvent Systems : Use ethanol/Tween-80 mixtures (4:1 v/v) to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size < 200 nm) for sustained release .

- LogP Optimization : Introduce polar groups (e.g., -OH or -NH₂) to reduce logP from >3 to 1–2 .

What methodologies elucidate multi-target effects in complex biological systems?

Advanced Research Question

- Network Pharmacology : Map compound interactions using databases like STRING to identify off-target proteins .

- Transcriptomics : RNA-seq analysis of treated cells to detect pathway enrichment (e.g., apoptosis or inflammation) .

- Proteomics : SILAC labeling to quantify changes in protein expression post-treatment .

How does crystallography contribute to understanding conformational stability?

Advanced Research Question

- Intramolecular Interactions : Identify stabilizing contacts (e.g., S···O chalcogen bonds, 2.68 Å) .

- Packing Analysis : Detect π-π stacking (3.8–4.2 Å) between aromatic rings to explain solid-state stability .

- Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) to assess flexibility of the acetamide side chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.